2-(2-fluorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide
Description
This compound features a propanamide backbone substituted with a 2-fluorophenoxy group and a methoxy-phenylimidazo[1,2-b]pyridazine moiety.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O4/c1-14(32-19-7-5-4-6-16(19)24)23(29)26-17-12-15(8-9-20(17)30-2)18-13-28-21(25-18)10-11-22(27-28)31-3/h4-14H,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFSCPHRMJNKTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)OC)OC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-fluorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula: CHFNO
- Molecular Weight: 373.41 g/mol
- Functional Groups: Amide, ether, and aromatic rings.
Anticonvulsant Activity
Research indicates that compounds with similar structures exhibit anticonvulsant activity. For instance, derivatives of 2-fluorophenoxy have been shown to interact with benzodiazepine receptors, suggesting a potential mechanism for anticonvulsant effects through modulation of GABAergic transmission .
Inhibition of Enzymes
In related studies, compounds with similar amide linkages have been identified as selective inhibitors for various enzymes. For example, certain benzimidazole derivatives have demonstrated potent inhibition of mPGES-1 (microsomal prostaglandin E synthase-1), which is crucial in inflammatory pathways. The IC50 values for these inhibitors ranged from 8 nM to 249.9 nM in different assays .
The mechanisms underlying the biological activity of this compound likely involve:
- Modulation of Receptor Activity: Similar compounds have been shown to act as allosteric modulators on muscarinic acetylcholine receptors (mAChRs), which are implicated in neurocognitive functions .
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory processes, thus reducing pain and inflammation in vivo .
Study 1: Anticonvulsant Screening
A study evaluated a series of 2-substituted phenyl oxadiazoles for anticonvulsant activity. One compound demonstrated significant efficacy in both PTZ and MES models, indicating that modifications similar to those seen in our compound could yield beneficial pharmacological properties .
Study 2: Inhibition Profiles
Another investigation focused on the synthesis and evaluation of various amide derivatives against mPGES-1. The lead compounds showed promising selectivity and potency, which could be indicative of the biological potential of our target compound .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Research Findings and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
